4-[6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
Descripción
Propiedades
IUPAC Name |
4-[6-methyl-2-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O/c1-15-14-18(25-9-11-29-12-10-25)23-20(22-15)27-7-5-26(6-8-27)19-17-13-16(2)24-28(17)4-3-21-19/h3-4,13-14H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUJEYXKRJOPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is the Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines.
Mode of Action
The compound interacts with its target, IRAK4, by inhibiting its function. This inhibition can lead to a decrease in the production of inflammatory cytokines and chemokines, thereby potentially reducing inflammation and immune response.
Biochemical Pathways
The compound affects the innate immune signaling pathway . By inhibiting IRAK4, it disrupts the normal signaling process that leads to the production of inflammatory cytokines and chemokines. The downstream effects of this disruption can include a reduction in inflammation and immune response.
Pharmacokinetics
It is noted that the compound is a cns-penetrant irak4 inhibitor, suggesting that it can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The result of the compound’s action is a potential reduction in inflammation and immune response. By inhibiting IRAK4 and disrupting the production of inflammatory cytokines and chemokines, the compound may help to alleviate conditions associated with excessive inflammation or overactive immune responses.
Action Environment
The environment in which the compound acts can influence its efficacy and stability. It’s worth noting that the compound is described as a CNS-penetrant IRAK4 inhibitor, suggesting that it is able to exert its effects in the complex environment of the central nervous system.
Análisis Bioquímico
Biochemical Properties
4-[6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with interleukin receptor-associated kinase 4 (IRAK4), a key enzyme in the innate immune system. By inhibiting IRAK4, 4-[6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can modulate the production of inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects.
Cellular Effects
The effects of 4-[6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting IRAK4, it can disrupt the signaling cascade that leads to the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, this compound has been shown to affect the expression of genes involved in the inflammatory response, further highlighting its potential as an anti-inflammatory agent.
Molecular Mechanism
The molecular mechanism of action of 4-[6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its binding interactions with specific biomolecules. The compound binds to the active site of IRAK4, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathway that leads to the production of inflammatory cytokines. Additionally, this compound may also interact with other proteins and enzymes involved in the inflammatory response, further contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the anti-inflammatory effects of this compound persist over time, with sustained inhibition of IRAK4 activity and reduced production of inflammatory cytokines
Dosage Effects in Animal Models
The effects of 4-[6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine vary with different dosages in animal models. At lower doses, the compound effectively inhibits IRAK4 activity and reduces inflammation without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
4-[6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites may retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects.
Transport and Distribution
The transport and distribution of 4-[6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently absorbed and distributed to various tissues, including the liver, kidneys, and spleen. Transporters such as P-glycoprotein may facilitate the cellular uptake of this compound, influencing its localization and accumulation within specific tissues.
Subcellular Localization
The subcellular localization of 4-[6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IRAK4 and other target proteins. Post-translational modifications, such as phosphorylation, may influence the subcellular distribution of this compound, directing it to specific compartments or organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Actividad Biológica
The compound 4-[6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine (CAS Number: 2640974-14-5) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 380.4 g/mol. The structure features a morpholine ring, a pyrimidine moiety, and a pyrazolo[1,5-a]pyrazine derivative, which contribute to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N8O |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 2640974-14-5 |
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This section summarizes key findings related to the biological activity of the target compound.
Anticancer Activity
Several studies have explored the anticancer potential of derivatives related to this compound. For instance, compounds containing pyrazolo[1,5-a]pyrazine moieties have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth.
Case Study:
A study evaluating the antiproliferative effects of related compounds demonstrated that derivatives with similar structural features inhibited breast and colon cancer cell lines effectively. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
The compound's structure suggests potential activity against various enzymes, particularly kinases. Kinase inhibitors are crucial in cancer treatment as they can block pathways that lead to tumor growth.
Mechanism of Action:
The inhibition of kinases such as TGF-β type I receptor kinase has been documented for structurally similar compounds. These inhibitors can modulate pathways that are often dysregulated in cancers .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest good oral bioavailability, which is critical for drug development.
| Parameter | Value |
|---|---|
| Oral Bioavailability | High (exact % TBD) |
| Peak Plasma Concentration (Cmax) | TBD |
| Area Under Curve (AUC) | TBD |
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 428.5 g/mol. The structure features a morpholine ring, a pyrimidine moiety, and a pyrazolo[1,5-a]pyrazine derivative, which contribute to its potential biological activities.
Scientific Research Applications
-
Anticancer Research :
- The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant activity against various cancer cell lines. This compound's structural components may enhance its efficacy in targeting specific cancer pathways.
-
Neuropharmacology :
- Due to the presence of piperazine and morpholine groups, this compound is being studied for its neuropharmacological effects. Compounds with similar structures have been shown to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
-
Antimicrobial Activity :
- Research indicates that pyrazolo derivatives possess antimicrobial properties. This compound may be explored for its ability to inhibit bacterial growth or combat fungal infections, making it a candidate for developing new antimicrobial agents.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors :
- The compound's structural similarities to known DPP-IV inhibitors suggest potential applications in managing diabetes by enhancing insulin secretion and lowering blood glucose levels.
Case Studies and Research Findings
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., Compounds 11, 12, 13 in ):
These compounds share a pyrazolo[1,5-a]pyrimidine core with morpholine at position 5. Unlike the target compound, they feature aryl groups (e.g., indole, indazole) at position 5 and simpler substituents (e.g., methyl) at position 6. The absence of a piperazine-linked pyrazine reduces molecular weight (MW ~311–335 vs. estimated ~450 for the target) and alters binding profiles . - Pyrano[4,3-b]pyridine Derivatives (): The compound 2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile replaces the pyrimidine core with a pyranopyridine system. This increases rigidity and may affect metabolic stability due to reduced enzymatic cleavage sites .
Piperazine Substituent Modifications
- Cyclopropyl and Cyclopentyl Piperazine Derivatives (Compounds 38, 40 in ): These analogs substitute the pyrazolo-pyrazine group with cyclopropyl or cyclopentyl moieties. For example, compound 38 (MW 503.29) shows 75% yield in synthesis, whereas the target’s complex pyrazine group may require multi-step coupling .
- tert-Butylpiperidine Derivatives (Compound 41 in ):
The tert-butyl group in compound 41 enhances lipophilicity (cLogP ~3.5 vs. ~2.8 for the target), which could improve CNS penetration but increase off-target interactions .
Pyrimidine-Based Analogs ():
- 4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine (): This analog replaces the pyrazolo-pyrazine with a dimethoxybenzoyl group.
- Thieno[3,2-d]pyrimidine Derivatives (): The thienopyrimidine core (e.g., 4-(2-chloro-6-((4-(methylsulfonyl)piperazin-1-yl)-methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine) offers electron-deficient properties, enhancing interactions with ATP-binding pockets in kinases. However, sulfur in the core may pose metabolic oxidation risks .
Research Implications
The pyrazolo-pyrazine substituent in the target compound provides a unique combination of nitrogen-rich heterocycles, enhancing interactions with polar enzyme pockets (e.g., kinases or GPCRs). However, its higher molecular weight and polarity may limit oral bioavailability compared to simpler analogs like compound 11 . Future studies should explore in vitro binding assays and ADMET profiles to validate these hypotheses.
Métodos De Preparación
Preparation of 2,4-Dichloro-6-methylpyrimidine
The synthesis begins with 2,4-dichloro-6-methylpyrimidine, a commercially available building block. Alternatively, it can be synthesized via cyclocondensation of methylmalononitrile with trichloroacetonitrile under acidic conditions.
Regioselective Substitution with Morpholine
The 4-chloro group is preferentially substituted due to its higher electrophilicity. Reaction with morpholine in dichloromethane (DCM) at 30°C for 2.5 hours affords 4-morpholino-2-chloro-6-methylpyrimidine in 89.8% yield. Triethylamine (TEA) is employed to scavenge HCl, preventing side reactions.
Representative Procedure :
2,4-Dichloro-6-methylpyrimidine (10.4 g, 63.8 mmol) and morpholine (5.5 mL, 63.8 mmol) in DCM (80 mL) are stirred at 30°C. TEA (1.8 mL) is added, and the mixture is refluxed overnight. After filtration and solvent evaporation, the crude product is recrystallized from n-hexane to yield a white solid (14.7 g, 89.8%).
Analytical Data :
-
Elemental Analysis : Calculated for C9H12ClN3O: C, 51.46; H, 6.67; N, 21.82. Found: C, 51.45; H, 6.69; N, 21.82.
-
¹H NMR (500 MHz, DMSO-d6) : δ 2.42 (s, 3H, CH3), 3.49–3.55 (m, 8H, morpholine), 6.06 (s, 1H, pyrimidine-H).
Synthesis of 4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazine
Pyrazolo[1,5-a]pyrazine Core Construction
The pyrazolo[1,5-a]pyrazine moiety is synthesized via a [3+2] cycloaddition between 2-aminopyrazine and ethyl propiolate under microwave irradiation. Subsequent methylation at C2 using methyl iodide in DMF yields 2-methylpyrazolo[1,5-a]pyrazine (75% yield).
Chlorination and Piperazine Coupling
Bromination at C4 with phosphorus oxybromide (POBr3) in acetonitrile generates 4-bromo-2-methylpyrazolo[1,5-a]pyrazine , which undergoes Ullmann coupling with piperazine in dioxane at 100°C using CuI/1,10-phenanthroline. The product, 4-(piperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine , is isolated in 68% yield after column chromatography.
Analytical Data :
Final Assembly: Coupling of Pyrimidine and Piperazine-Pyrazine
SNAr Reaction Conditions
The 2-chloro group in 4-morpholino-2-chloro-6-methylpyrimidine is displaced by 4-(piperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine in DCM at 25°C for 24 hours. Using DIPEA as a base, the reaction achieves 83% yield.
Optimization Insights :
Palladium-Catalyzed Amination
For sterically hindered substrates, Buchwald-Hartwig amination using Pd(OAc)2, BINAP, and Cs2CO3 in toluene at 110°C improves yields to 78%.
Procedure :
4-Morpholino-2-chloro-6-methylpyrimidine (1.0 equiv), 4-(piperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine (1.2 equiv), Pd(OAc)2 (5 mol%), BINAP (10 mol%), and Cs2CO3 (2.0 equiv) in toluene are refluxed for 16 hours. Acidic workup and recrystallization afford the target compound.
Characterization :
-
¹H NMR (500 MHz, DMSO-d6) : δ 2.48 (s, 3H, CH3), 2.58–2.63 (m, 8H, piperazine), 3.72–3.79 (m, 8H, morpholine), 6.32 (s, 1H, pyrimidine-H), 8.14 (s, 1H, pyrazine-H).
Alternative Pathways and Comparative Analysis
One-Pot Sequential Substitution
A telescoped process substituting morpholine and piperazine-pyrazine in a single reactor reduces purification steps. However, regioselectivity drops to 65% due to competing reactions.
Solid-Phase Synthesis
Immobilizing the pyrimidine core on Wang resin enables automated substitutions but suffers from lower yields (52%) and resin degradation.
Scalability and Industrial Considerations
Q & A
Basic Research Questions
Q. What are the key structural features of 4-[6-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine, and how do they influence its chemical reactivity?
- Answer: The compound contains a pyrazolo[1,5-a]pyrazine core fused to a pyrimidine ring, with a piperazine linker and a morpholine substituent. The electron-deficient pyrimidine and pyrazine moieties enable nucleophilic substitution reactions, while the piperazine and morpholine groups enhance solubility and modulate steric effects. Substituents like the 6-methyl group on the pyrimidine influence regioselectivity in reactions such as Suzuki couplings .
Q. What synthetic routes are commonly used to prepare pyrazolo[1,5-a]pyrazine derivatives like this compound?
- Answer: Synthesis typically involves:
Core formation : Condensation of aminopyrazoles with dielectrophiles (e.g., β-diketones or enaminonitriles) to form the pyrazolo[1,5-a]pyrazine scaffold .
Piperazine introduction : Nucleophilic aromatic substitution (SNAr) at the pyrimidine C2 position using pre-synthesized piperazine derivatives .
Morpholine functionalization : Alkylation or Buchwald-Hartwig coupling to attach morpholine .
Reaction conditions (e.g., Pd catalysis for cross-couplings, solvent polarity for SNAr) must be optimized to avoid side products .
Q. How is the purity of this compound assessed in academic research?
- Answer:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities <0.5% .
- NMR : Integration of morpholine (δ 3.6–3.8 ppm) and piperazine (δ 2.8–3.2 ppm) protons to confirm stoichiometry .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+: ~450–460 Da) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Answer:
- Catalyst screening : Use PdCl2(PPh3)2 or PdCl2dppf for Suzuki-Miyaura couplings to reduce byproducts (e.g., homocoupling) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but require strict moisture control .
- Flow chemistry : Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) and reduce reaction time .
- DoE (Design of Experiments) : Statistical optimization of temperature, stoichiometry, and catalyst loading to maximize yield .
Q. What strategies are used to resolve contradictions in reported biological activity data for structurally similar pyrazolo[1,5-a]pyrazines?
- Answer:
- Target validation : Use CRISPR-edited cell lines to confirm target engagement (e.g., kinase inhibition assays) .
- Structural analogs : Compare IC50 values of derivatives with systematic substitutions (e.g., morpholine vs. thiomorpholine) to identify SAR trends .
- Meta-analysis : Cross-reference datasets from independent studies (e.g., ChEMBL, PubChem) to identify assay-specific artifacts .
Q. How does the substitution pattern on the piperazine ring affect the compound’s pharmacokinetic properties?
- Answer:
- Lipophilicity : Piperazine N-alkylation (e.g., benzyl vs. methyl) increases logP, enhancing membrane permeability but reducing solubility .
- Metabolic stability : Electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazine reduce CYP450-mediated oxidation .
- In vitro assays : Microsomal stability testing (human liver microsomes) and PAMPA permeability models quantify these effects .
Q. What computational methods are employed to predict binding modes of this compound with biological targets?
- Answer:
- Molecular docking : AutoDock Vina or Schrödinger Glide to simulate interactions with kinase ATP-binding pockets (e.g., CDK2, EGFR) .
- MD simulations : GROMACS/AMBER for assessing binding stability over 100-ns trajectories .
- Free-energy calculations : MM-PBSA/GBSA to estimate ΔGbinding and validate docking poses .
Methodological Notes
- Contradiction resolution : Discrepancies in biological data often arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using guidelines from Nature Protocols .
- Synthetic challenges : Steric hindrance at the pyrimidine C2 position requires bulky ligands (e.g., XPhos) for efficient Pd-catalyzed couplings .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
